
(2-Aminophenyl)(diphenyl)methanol
説明
“(2-Aminophenyl)(diphenyl)methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Mianserin Hydrochloride Impurity C and is used in the production of antidepressants .
Physical And Chemical Properties Analysis
“(2-Aminophenyl)(diphenyl)methanol” has a molecular weight of 275.35 . It is recommended to be stored at a temperature between 2-8°C .科学的研究の応用
Medicinal Chemistry
(2-Aminophenyl)(diphenyl)methanol: is a compound that can be utilized in the synthesis of various pharmacologically active molecules. Its structure allows for the introduction of additional functional groups, making it a versatile intermediate in drug design and development .
Materials Science
This compound’s ability to act as a monomer or a polymerization agent can lead to the creation of novel materials. Its incorporation into polymers could potentially enhance their properties, such as thermal stability and mechanical strength .
Environmental Science
In environmental science, (2-Aminophenyl)(diphenyl)methanol could be explored for its potential use in the detoxification of environmental pollutants. Its chemical structure might interact with various contaminants, aiding in their breakdown or removal .
Analytical Chemistry
The compound’s unique chemical properties can be harnessed in analytical chemistry for the development of new assays and sensors. It could be used to detect, quantify, or track the presence of specific analytes in complex mixtures .
Biochemistry
In biochemistry, (2-Aminophenyl)(diphenyl)methanol may serve as a building block for synthesizing compounds that can mimic or interfere with biological pathways, providing insights into enzyme functions and metabolic processes .
Pharmacology
Pharmacologically, this compound could be modified to create new therapeutic agents. Its aminophenyl group is particularly interesting for the development of compounds with potential anti-inflammatory or analgesic properties .
Organic Chemistry
Organic chemists can employ (2-Aminophenyl)(diphenyl)methanol in synthetic pathways to construct complex organic molecules. It can be used in reactions such as alkylation, acylation, and as a precursor for other functional groups .
Industrial Processes
On an industrial scale, the compound could be investigated for its role in the synthesis of dyes, resins, and other chemicals that require complex aromatic structures as their backbone .
Safety and Hazards
The safety data sheet for a similar compound, 2-Aminobenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment as required, avoid breathing dust, and wash thoroughly after handling .
Relevant Papers One relevant paper discusses the structure–activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa . This study demonstrates the potential of (2-nitrophenyl)methanol as a new tool for synthesising complex carbonyl compounds .
作用機序
Target of Action
Similar compounds have been found to inhibit cholinesterase activity , suggesting that (2-Aminophenyl)(diphenyl)methanol might interact with similar targets.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
If it acts as a cholinesterase inhibitor like similar compounds, it could affect neurotransmission processes .
Result of Action
If it acts as a cholinesterase inhibitor, it could potentially alter neurotransmission and other related cellular processes .
特性
IUPAC Name |
(2-aminophenyl)-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMIZPPNAOUDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)(diphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(2,4-difluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B366391.png)
![8-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366412.png)
![5,8-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366414.png)
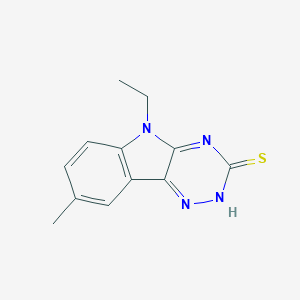
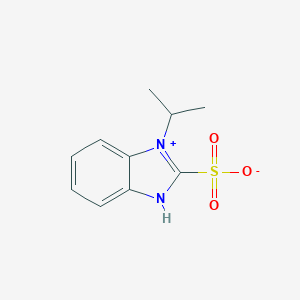
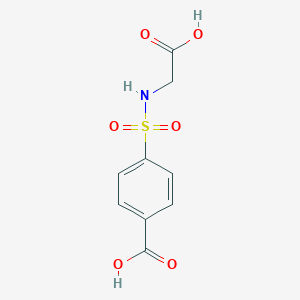
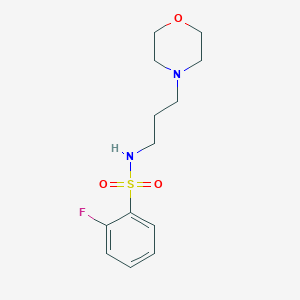
![2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B366463.png)
![N-[(4-bromophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B366466.png)
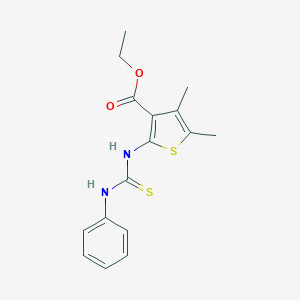
![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)
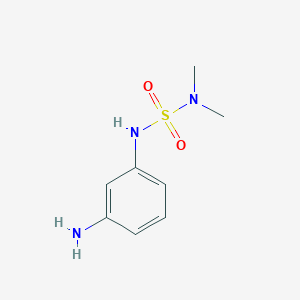

![5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B366488.png)